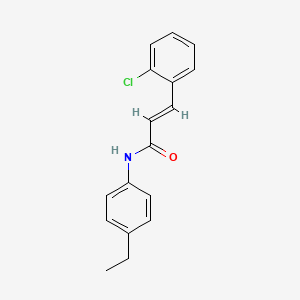![molecular formula C15H18N2O2S B5562342 5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)
5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile" is a heterocyclic compound that likely possesses interesting chemical and physical properties due to its complex structure, which includes a nicotinonitrile group, a thioether linkage, and multiple functional groups such as acetyl and methyl groups.
Synthesis Analysis
Synthetic methodologies for related heterocyclic systems often involve multi-step reactions, starting from simple precursors. For instance, the preparation of various heterocyclic compounds can be achieved through reactions involving acetoacetic esters, malononitrile, and aromatic aldehydes under different conditions (Ghashang et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, demonstrating complex arrangements and interactions at the molecular level. For example, the molecular structure of a closely related compound was determined, highlighting the significance of intramolecular interactions and molecular geometry (Mabkhot et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, reflecting their reactive functional groups. For example, the synthesis of 2-amino-6-(2-oxo-2Hchromen-3-yl)-4-arylnicotinonitrile derivatives has been achieved through reactions involving 3-acetylcoumarin, aromatic aldehydes, and malononitrile, showcasing the versatility and reactivity of such systems (Ghashang et al., 2014).
Applications De Recherche Scientifique
Experimental Antiulcer Drugs Research
The compound of interest is closely related to a broader class of chemicals explored for their potential in treating ulcers. For instance, in a study, certain derivatives were synthesized and demonstrated marked activity in blocking gastric acid secretion in animal models, suggesting potential applications in developing antiulcer medications. This highlights the compound's relevance in pharmaceutical chemistry research focused on gastrointestinal health (Oesterlin et al., 1977).
Antimicrobial Activity Investigations
The chemical structure of 5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile shares similarity with compounds studied for antimicrobial properties. Research into pyridothienopyrimidines and pyridothienotriazines, for example, has shown that derivatives of related structures possess in vitro antimicrobial activities. This suggests potential applications of the compound in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Applications in Heterocyclic Chemistry
Compounds with similar structures have been used as precursors in the synthesis of highly substituted nitroaromatic systems, underscoring their importance in heterocyclic chemistry. These processes are fundamental in creating compounds with potential applications ranging from agricultural chemicals to pharmaceuticals (Duthaler, 1983).
Synthesis of New Indole Derivatives
The utility of related compounds in synthesizing new indole derivatives with antimicrobial activities has been demonstrated, highlighting the compound's potential in drug discovery and development. These studies contribute to the understanding of how structural modifications affect biological activity and provide a foundation for developing new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Development of Anticancer Agents
Research into the synthesis and biological evaluation of compounds with a similar chemical framework has led to the identification of potential anticancer agents. This research underscores the compound's importance in medicinal chemistry, particularly in the ongoing search for more effective cancer treatments (Mansour, Sayed, Marzouk, & Shaban, 2021).
Propriétés
IUPAC Name |
5-acetyl-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-9-12(10(2)18)6-11(7-16)14(17-9)20-8-13(19)15(3,4)5/h6H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACKYUMEEKLYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)C(C)(C)C)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)
![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)
![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)



![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)